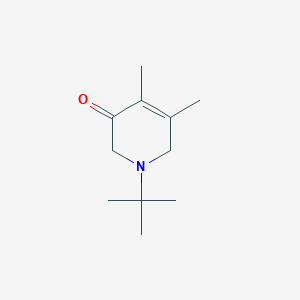![molecular formula C20H13F2N3O5 B14595972 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide CAS No. 60731-67-1](/img/structure/B14595972.png)
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is a complex organic compound characterized by the presence of fluorine, nitro, and carbamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-difluorobenzoic acid with 4-(4-nitrophenoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2,6-Difluoro-N-{[4-(4-aminophenoxy)phenyl]carbamoyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-Difluorobenzoic acid and 4-(4-nitrophenoxy)aniline.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.
4-(4-Nitrophenoxy)aniline: Another precursor used in the synthesis.
N,N-Difluoro-2,4,6-trinitroaniline: Shares the difluoro and nitro functionalities but differs in overall structure and applications.
Uniqueness
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
60731-67-1 |
|---|---|
Fórmula molecular |
C20H13F2N3O5 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[[4-(4-nitrophenoxy)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H13F2N3O5/c21-16-2-1-3-17(22)18(16)19(26)24-20(27)23-12-4-8-14(9-5-12)30-15-10-6-13(7-11-15)25(28)29/h1-11H,(H2,23,24,26,27) |
Clave InChI |
PJXRAKMUWSQURJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


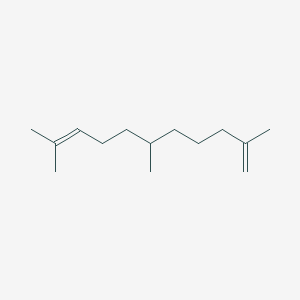
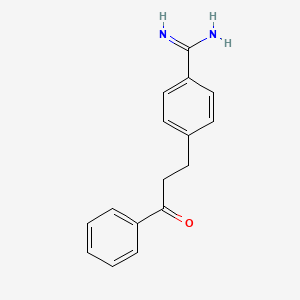
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
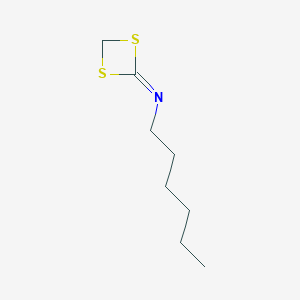

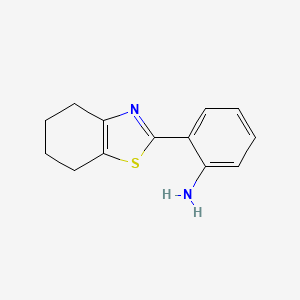
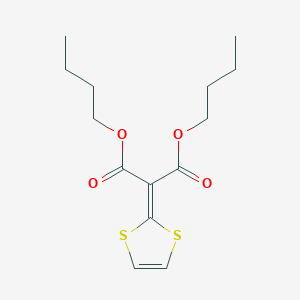

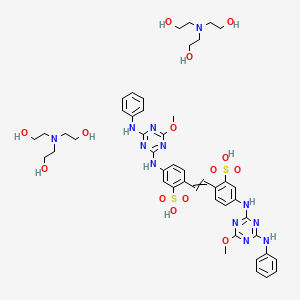
propanedioate](/img/structure/B14595971.png)
